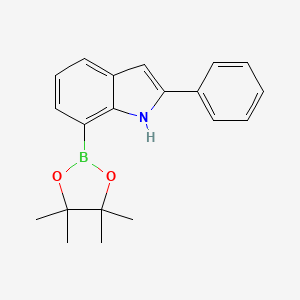
2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is a chemical compound with the molecular formula C21H22BNO2 . It is a pale yellow solid and is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 331.22 . It has 25 heavy atoms, 16 of which are aromatic . The compound has 2 rotatable bonds .Physical And Chemical Properties Analysis
This compound has a boiling point predicted to be 487.5±30.0 °C . It has a high GI absorption and is BBB permeant . It is a substrate for P-gp and an inhibitor for CYP1A2, CYP2D6, and CYP3A4 . The compound has a Log Po/w (XLOGP3) of 4.84 .Safety and Hazards
The compound has a signal word of “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Zukünftige Richtungen
As this compound is used for research purposes , it’s likely that future directions would involve further study into its properties and potential applications. This could include exploring its reactivity, studying its mechanism of action in biological systems, or investigating its potential use in the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
919119-71-4 |
|---|---|
Molekularformel |
C20H22BNO2 |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
2-phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
InChI |
InChI=1S/C20H22BNO2/c1-19(2)20(3,4)24-21(23-19)16-12-8-11-15-13-17(22-18(15)16)14-9-6-5-7-10-14/h5-13,22H,1-4H3 |
InChI-Schlüssel |
DXVZBMDOCREPDQ-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C4=CC=CC=C4 |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



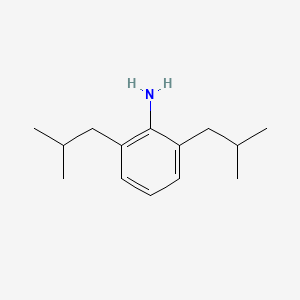
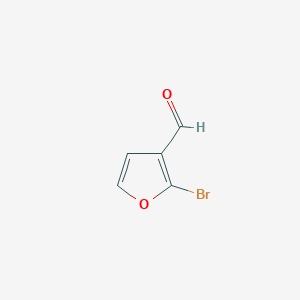
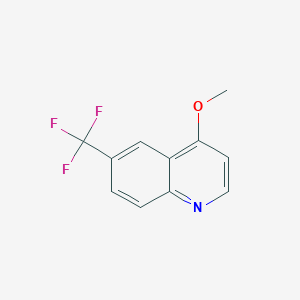
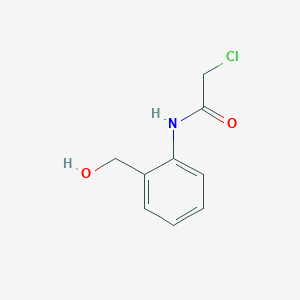

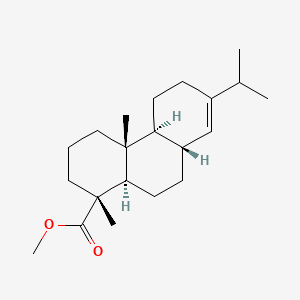
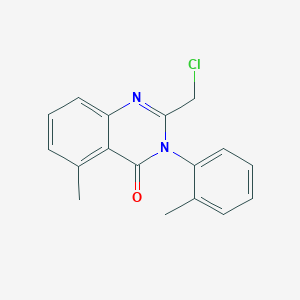
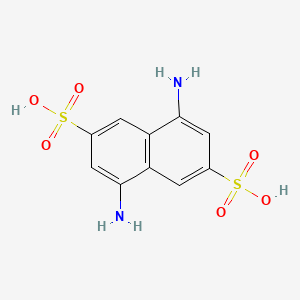
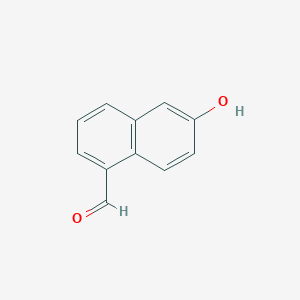
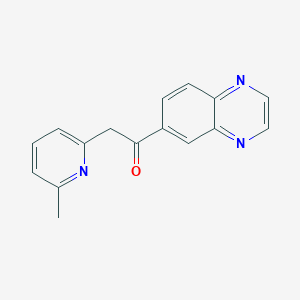


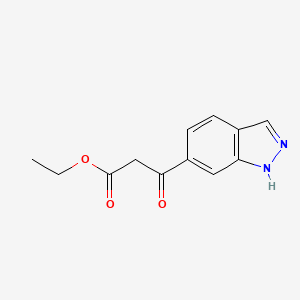
![1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B1630150.png)